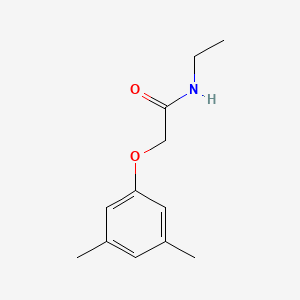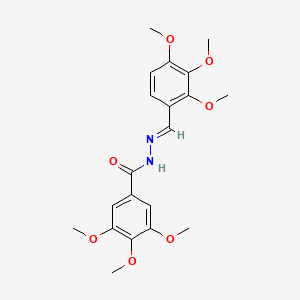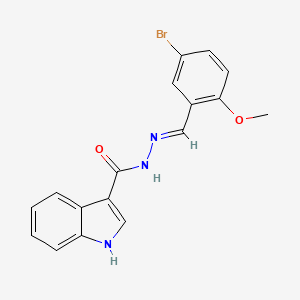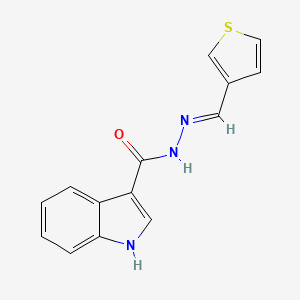![molecular formula C20H16F6N4O2 B3881348 N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)
N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide
Overview
Description
N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide, also known as TFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMS is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C~22~H~16~F~6~N~4~O~2~.
Mechanism of Action
The mechanism of action of N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide is not fully understood. However, it is believed that the compound acts as an electron transporter in organic electronic devices. In the case of its use as a fluorescent probe, N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide binds to copper ions through the formation of a chelate complex.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide is its ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide has excellent electron-transporting properties, which makes it a promising candidate for use in organic electronic devices.
One of the limitations of N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide is its limited solubility in water. This makes it difficult to use in certain applications where water-soluble compounds are required. Additionally, there is limited information available on the long-term effects of N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide on human health and the environment.
Future Directions
There are several potential future directions for research on N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide. One area of research could be the development of more efficient synthesis methods for the compound. Additionally, further studies could be carried out to investigate the mechanism of action of N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide in organic electronic devices.
Another area of research could be the development of new applications for N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide. For example, the compound could be studied for its potential use in the development of new fluorescent probes for the detection of other metal ions.
Overall, N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide is a promising compound that has potential applications in various fields of science. Further research is needed to fully understand the properties and potential applications of this compound.
Scientific Research Applications
N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of organic electronics. N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide has been shown to have excellent electron-transporting properties, which makes it a promising candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper ions in biological and environmental samples.
properties
IUPAC Name |
N,N'-bis[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N4O2/c21-19(22,23)15-7-3-1-5-13(15)11-27-29-17(31)9-10-18(32)30-28-12-14-6-2-4-8-16(14)20(24,25)26/h1-8,11-12H,9-10H2,(H,29,31)(H,30,32)/b27-11+,28-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFTYADKCLZEMU-NXMZODBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)


methanol](/img/structure/B3881277.png)
![N-(4-bromophenyl)-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3881278.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)

![4-(dimethylamino)-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3881295.png)

![N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride](/img/structure/B3881315.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3881321.png)


